molecular formula C13H8BrClF3NO2S B2510788 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 701256-64-6

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2510788
CAS No.: 701256-64-6
M. Wt: 414.62
InChI Key: BTKJCIHUDMHWAG-UHFFFAOYSA-N
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Description

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H8BrClF3NO2S and its molecular weight is 414.62. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives demonstrated significant potential for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Crystallography and Structural Analysis

  • Isostructural Crystals Analysis : Gelbrich, Threlfall, and Hursthouse (2012) analyzed the crystal structures of various N-phenylbenzenesulfonamides, including 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide. The study provided insights into the adaptability of the crystal-packing mode to different molecular shapes, which is crucial for understanding the properties of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).

Synthesis and Characterization

  • Synthesis of Novel Compounds : Ta-n (2015) reported the synthesis of novel N-substituted phenyl benzenesulfonylureas, including derivatives of 4-trifluoromethyl benzenesulfonamide. The study focused on the synthesis process and structural characterization, contributing to the understanding of the chemical properties of these compounds (Ta-n, 2015).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Ranganatha et al. (2018) synthesized 5–bromo–2-chloropyrimidin-4-amine derivatives, including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, and evaluated their in vitro antibacterial and antifungal activities. The study indicated the potential of these compounds in antimicrobial applications (Ranganatha et al., 2018).

Enzyme Inhibition and Antioxidant Potential

  • Enzyme Inhibition and Antioxidant Studies : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and evaluated their enzyme inhibition potential against AChE and BChE enzymes, along with their antioxidant potential. This study highlights the biochemical applications of these compounds (Kausar et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause acute oral toxicity, skin irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-12-6-3-9(15)7-11(12)13(16,17)18/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKJCIHUDMHWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.